Transnemonapride

Stereochemistry Chiral resolution Antipsychotic benzamides

Transnemonapride (CAS 752154-64-6) is the pharmacopeially designated Nemonapride Impurity 1, the (2S,3R) trans-isomer essential for HPLC system suitability testing and impurity profiling. Its single-enantiomer trans-configuration ensures resolution from cis-nemonapride API and enables method validation per ICH Q2(R1). Procure this certified reference standard to meet impurity specifications, avoid failed system suitability, and ensure regulatory compliance.

Molecular Formula C21H26ClN3O2
Molecular Weight 387.9 g/mol
Cat. No. B13827203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTransnemonapride
Molecular FormulaC21H26ClN3O2
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
InChIInChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m1/s1
InChIKeyKRVOJOCLBAAKSJ-KDOFPFPSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Transnemonapride for Research Procurement: Stereochemical Identity, Specifications, and Differentiation from Cis-Nemonapride


Transnemonapride (CAS 752154-64-6) is the (2S,3R) single-enantiomer trans-isomer of the substituted benzamide antipsychotic nemonapride . While nemonapride (CAS 75272-39-8) is the cis racemate, comprising (2S,3S)- and (2R,3R)-enantiomers, and is approved in Japan as Emilace for schizophrenia treatment, transnemonapride is primarily utilized as a selective dopamine D2-like receptor antagonist in neuropharmacological research and as a certified reference impurity standard [1]. The compound has molecular formula C21H26ClN3O2 and molecular weight 387.90 g/mol . Its distinct trans-configuration at the pyrrolidine ring confers physicochemical properties and a synthetic route that differentiate it from the cis form, making stereochemical identity a critical procurement specification .

Why Cis-Nemonapride Cannot Simply Substitute for Transnemonapride in Research Applications


Although transnemonapride and nemonapride share the same molecular formula and benzamide pharmacophore, their pyrrolidine ring stereochemistry differs fundamentally: transnemonapride bears (2S,3R) configuration while nemonapride is a cis racemate of (2S,3S)- and (2R,3R)-enantiomers [1]. This stereochemical divergence produces measurable differences in melting point (~20°C gap), computed LogP, and chromatographic retention behavior . Furthermore, transnemonapride is formally designated as 'Nemonapride Impurity 1' in pharmacopeial and quality control frameworks, meaning its presence—or absence—is a regulated specification for nemonapride API . Researchers who procure nemonapride for binding studies requiring radioligand purity, or analytical laboratories validating HPLC methods for nemonapride formulations, cannot interchange these compounds without risking erroneous identification, failed system suitability, or non-compliance with impurity profiling requirements.

Transnemonapride Differentiation Evidence: Quantitative Data vs. Nemonapride and Analogs


Stereochemical Configuration: (2S,3R) Trans vs. Cis Racemate — Structural Identity Proof

Transnemonapride is the single enantiomer with (2S,3R) configuration at the pyrrolidine ring, while nemonapride (API) is a racemic mixture of (2S,3S)- and (2R,3R)-cis enantiomers [1]. The IUPAC name of transnemonapride is N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide, whereas nemonapride is described as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide . This is not a trivial nomenclature distinction; the trans isomer has two defined stereocenters with opposite relative configuration compared to the cis form, resulting in different spatial orientation of the benzyl and methyl substituents on the pyrrolidine ring .

Stereochemistry Chiral resolution Antipsychotic benzamides Dopamine D2 antagonist

Melting Point Differential: 131–133°C (Trans) vs. 152–153°C (Cis) — Identity Verification by Thermal Analysis

Transnemonapride exhibits a melting point of 131–133°C, whereas nemonapride (cis racemate) melts at 152–153°C, representing an approximately 20°C difference . This thermal behavior is consistently reported across multiple supplier certificates of analysis and chemical databases . The lower melting point of the trans isomer is consistent with less efficient crystal packing relative to the cis form, a phenomenon commonly observed in diastereomeric pairs .

Thermal analysis Identity testing Solid-state characterization Benzamide polymorphism

Computed LogP Difference: XLogP3 3.9 (Trans) vs. 4.18 (Cis) — Implications for Lipophilicity-Driven Distribution

The computed octanol-water partition coefficient (XLogP3) for transnemonapride is 3.9, while nemonapride (cis racemate) has a reported LogP of 4.18 . Although stereoisomers share identical constitutional formulas, differences in molecular shape and exposed polar surface area can lead to measurable LogP differences, which in turn may affect passive membrane permeability and tissue distribution . The ~0.28 LogP unit difference corresponds to an approximately 1.9-fold difference in theoretical partition coefficient .

Lipophilicity Blood-brain barrier penetration ADME prediction Partition coefficient

Regulatory Identity: Nemonapride Impurity 1 — Certified Reference Standard for Pharmacopeial Quality Control

Transnemonapride is formally designated as 'Nemonapride Impurity 1' in multiple pharmacopeial and quality control contexts, with commercial availability at certified purity grades (typically 95%+ to 99% HPLC) specifically for use as a reference standard . This designation means that regulatory submissions for nemonapride drug product require demonstrated chromatographic resolution between the cis API and the trans impurity [1]. The compound is supplied by reference standard manufacturers (e.g., STD, TRC) under catalog numbers specifically linked to impurity profiling .

Reference standard Impurity profiling HPLC method validation Pharmaceutical quality control

Distinct Synthetic Route: Trans-4,5-Pyrrolidine Lactam Approach vs. Cis-Selective Reduction

The synthesis of transnemonapride proceeds through a trans-4,5-pyrrolidine lactam intermediate, as described by Huang et al. (2011) in Tetrahedron, whereas nemonapride (cis) synthesis typically employs stereoselective reduction of tetramic acid derivatives or alternative cis-selective routes [1]. The trans-4,5-pyrrolidine lactam methodology starts from amino acid precursors and achieves the trans relationship through oxidative cyclization, representing a fundamentally different synthetic strategy [2]. This difference is material for procurement because the trans isomer is generally not available as a byproduct of cis-nemonapride manufacturing but requires dedicated synthesis, affecting cost and lead time .

Asymmetric synthesis Pyrrolidine lactam Process chemistry Chiral building block

Transnemonapride Application Scenarios: Where the Trans Isomer Delivers Irreplaceable Value


Pharmacopeial Impurity Reference Standard for Nemonapride Drug Product Quality Control

Transnemonapride is the only commercially available reference material designated as 'Nemonapride Impurity 1' (CAS 752154-64-6) with certified purity (≥95% HPLC) suitable for HPLC system suitability testing and impurity method validation . Analytical laboratories developing or validating compendial methods for nemonapride API or finished dosage forms require this specific isomer to establish resolution between the cis API peak and the trans impurity peak, set quantitation limits, and demonstrate method specificity per ICH Q2(R1) guidelines. No other compound—including nemonapride itself or other benzamide analogs—can substitute for this purpose, as chromatographic retention time and detector response must be established for the exact impurity specified in the monograph [1].

Stereochemical Probe in Dopamine D2/D3 Receptor Structure-Activity Relationship Studies

The (2S,3R) trans configuration of transnemonapride provides a structurally defined single enantiomer with a ~20°C lower melting point and ~0.28 LogP unit lower lipophilicity than the cis racemate . In receptor binding and functional assays, the trans isomer serves as a stereochemical probe to interrogate whether the dopamine D2/D3 receptor binding pocket discriminates between cis and trans pyrrolidine geometries [1]. While comprehensive head-to-head receptor binding Ki data for transnemonapride vs. nemonapride at D2, D3, D4, 5-HT1A, and sigma receptors are not currently published in the peer-reviewed primary literature, the availability of the pure trans isomer enables such comparative studies to be conducted [2]. Researchers investigating stereochemical determinants of biased signaling, residence time, or functional selectivity at D2-like receptors can use transnemonapride alongside (2S,3S)-nemonapride to map the stereochemical requirements of receptor engagement.

Asymmetric Synthesis Intermediate for Nemonapride and Structural Analogs

As described by Huang et al. (2011), the trans-4,5-pyrrolidine lactam synthetic route to nemonapride provides access to the trans isomer as a key intermediate, which can be further elaborated to generate optically pure nemonapride stereoisomers or novel benzamide analogs with defined pyrrolidine stereochemistry . Transnemonapride (or its immediate synthetic precursors such as (2S,3R)-2-methyl-3-pyrrolidinol) is a critical building block for medicinal chemistry programs exploring stereochemically defined benzamide antipsychotics with potentially differentiated selectivity profiles [1]. The cis-selective routes dominant in nemonapride manufacturing do not produce this intermediate, making dedicated procurement of the trans isomer essential for any SAR campaign targeting trans-pyrrolidine benzamides.

Method Development Standard for Chiral Chromatographic Resolution of Benzamide Antipsychotics

The substantial physicochemical differences between transnemonapride (mp 131–133°C; XLogP3 3.9) and nemonapride (mp 152–153°C; LogP 4.18) translate to readily achievable chromatographic resolution under reversed-phase and chiral HPLC conditions . This makes transnemonapride an ideal standard for developing and validating chiral separation methods for benzamide antipsychotics, where cis/trans diastereomer separation is a common analytical challenge [1]. By using the pure trans isomer as a retention time marker and resolution standard, analytical chemists can establish robust HPLC, UPLC, or SFC methods capable of quantifying stereoisomeric purity in nemonapride API, reaction monitoring during asymmetric synthesis, and stability-indicating assays.

Quote Request

Request a Quote for Transnemonapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.